
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also known as BHIP, is a small organic molecule with a broad range of biological applications. This compound has recently been studied for its potential to serve as an inhibitor of the enzyme aspartate aminotransferase (AST). BHIP has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
HIV-1 Attachment Inhibition
1-(4-Benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has been explored for its potential as an inhibitor of HIV-1 attachment. The compound interferes with the interaction between the viral glycoprotein gp120 and the host cell receptor CD4. Various structural modifications of this molecule, including changes to the benzamide moiety and indole substitution, have been studied to optimize its antiviral activity. This includes the development of azaindole derivatives that showed marked improvements in pharmaceutical properties, leading to the identification of drug candidates like BMS-488043, which demonstrated antiviral activity in clinical studies (Meanwell et al., 2009), (Wang et al., 2009).
Anticancer Activity
The compound has also been synthesized and evaluated for its anticancer activity. Derivatives of 1-(4-Benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were found to exhibit moderate-to-potent antiproliferative activities against various cancer cell lines in vitro, suggesting its potential use in cancer treatment (Jiang, Xu, & Wu, 2016).
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c31-26(23-19-28-24-14-8-7-13-22(23)24)27(32)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,28H,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZXFHAKRFVQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

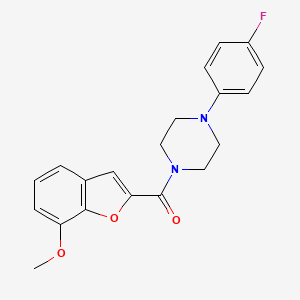
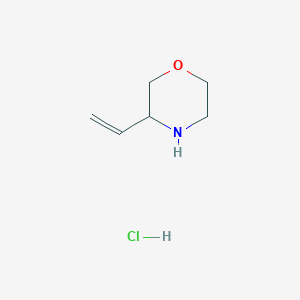

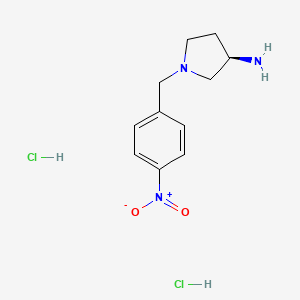
![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)


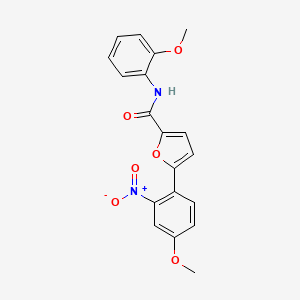
![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2389646.png)
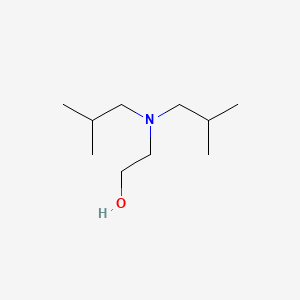
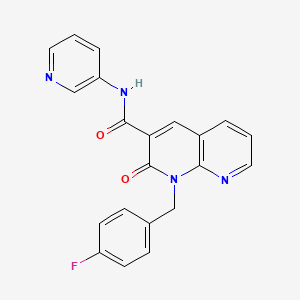
![3-[4-(dimethylamino)phenyl]-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2389650.png)